3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,6-Dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of dichlorobenzyl and dimethyl groups in its structure may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclocondensation of 2-aminothiophene derivatives with appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Methylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one carboxylic acid.
Reduction: Products may include 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol.
Substitution: Products depend on the nucleophile used, such as 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has potential applications as an antimicrobial, antifungal, or anticancer agent. Its structural similarity to other biologically active thieno[2,3-d]pyrimidines suggests it may interact with key biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its potential biological activities make it a candidate for further development and optimization.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the thieno[2,3-d]pyrimidine core could interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the dichlorobenzyl and dimethyl substitutions.
2,6-Dichlorobenzyl derivatives: Compounds with similar dichlorobenzyl groups but different core structures.
Dimethylthieno[2,3-d]pyrimidines: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.
Uniqueness
The uniqueness of 3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties. The presence of both dichlorobenzyl and dimethyl groups could enhance its potency and selectivity as a bioactive molecule.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-8-9(2)21-14-13(8)15(20)19(7-18-14)6-10-11(16)4-3-5-12(10)17/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAFOORZCSWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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